ethyl 4-{[(2Z)-6-{[4-(ethoxycarbonyl)phenyl]carbamoyl}-3-(4-methoxybenzyl)-4-oxo-1,3-thiazinan-2-ylidene]amino}benzoate
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Overview
Description
ETHYL 4-({[2-{[4-(ETHOXYCARBONYL)PHENYL]IMINO}-3-(4-METHOXYBENZYL)-4-OXO-1,3-THIAZINAN-6-YL]CARBONYL}AMINO)BENZOATE: is a complex organic compound with a molecular formula of C32H28N2O6S2 This compound is notable for its intricate structure, which includes multiple functional groups such as ethoxycarbonyl, methoxybenzyl, and thiazine rings
Preparation Methods
The synthesis of ETHYL 4-({[2-{[4-(ETHOXYCARBONYL)PHENYL]IMINO}-3-(4-METHOXYBENZYL)-4-OXO-1,3-THIAZINAN-6-YL]CARBONYL}AMINO)BENZOATE involves several steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of the Thiazine Ring: This step involves the reaction of 4-methoxybenzylamine with a suitable thioamide under acidic conditions to form the thiazine ring.
Introduction of the Ethoxycarbonyl Group: The ethoxycarbonyl group is introduced through an esterification reaction using ethyl chloroformate and a base such as triethylamine.
Coupling with Benzoic Acid Derivative: The final step involves coupling the thiazine intermediate with a benzoic acid derivative under dehydrating conditions to form the final product.
Chemical Reactions Analysis
ETHYL 4-({[2-{[4-(ETHOXYCARBONYL)PHENYL]IMINO}-3-(4-METHOXYBENZYL)-4-OXO-1,3-THIAZINAN-6-YL]CARBONYL}AMINO)BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ethoxycarbonyl or methoxybenzyl groups, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions .
Scientific Research Applications
ETHYL 4-({[2-{[4-(ETHOXYCARBONYL)PHENYL]IMINO}-3-(4-METHOXYBENZYL)-4-OXO-1,3-THIAZINAN-6-YL]CARBONYL}AMINO)BENZOATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: Although not widely used in industrial applications, it serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies
Mechanism of Action
The mechanism of action of ETHYL 4-({[2-{[4-(ETHOXYCARBONYL)PHENYL]IMINO}-3-(4-METHOXYBENZYL)-4-OXO-1,3-THIAZINAN-6-YL]CARBONYL}AMINO)BENZOATE involves its interaction with specific molecular targets. The compound’s various functional groups allow it to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. The exact molecular pathways involved are still under investigation, but it is believed that the compound can interfere with cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
ETHYL 4-({[2-{[4-(ETHOXYCARBONYL)PHENYL]IMINO}-3-(4-METHOXYBENZYL)-4-OXO-1,3-THIAZINAN-6-YL]CARBONYL}AMINO)BENZOATE can be compared with similar compounds such as:
- ETHYL 4-[(3-(2,4-DICHLOROPHENYL)-2-{[4-(ETHOXYCARBONYL)ANILINO]CARBONYL}ACRYLOYL)AMINO]BENZOATE
- ETHYL 4-{[2-{[4-(ETHOXYCARBONYL)ANILINO]CARBONYL}-3-(3-PHENOXYPHENYL)ACRYLOYL]AMINO}BENZOATE
- ETHYL 4-[(3-(3-CHLOROPHENYL)-2-{[4-(ETHOXYCARBONYL)ANILINO]CARBONYL}ACRYLOYL)AMINO]BENZOATE
These compounds share similar structural features but differ in their specific substituents, leading to variations in their chemical reactivity and biological activity. The unique combination of functional groups in ETHYL 4-({[2-{[4-(ETHOXYCARBONYL)PHENYL]IMINO}-3-(4-METHOXYBENZYL)-4-OXO-1,3-THIAZINAN-6-YL]CARBONYL}AMINO)BENZOATE makes it particularly interesting for research purposes .
Properties
Molecular Formula |
C31H31N3O7S |
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Molecular Weight |
589.7 g/mol |
IUPAC Name |
ethyl 4-[[2-(4-ethoxycarbonylphenyl)imino-3-[(4-methoxyphenyl)methyl]-4-oxo-1,3-thiazinane-6-carbonyl]amino]benzoate |
InChI |
InChI=1S/C31H31N3O7S/c1-4-40-29(37)21-8-12-23(13-9-21)32-28(36)26-18-27(35)34(19-20-6-16-25(39-3)17-7-20)31(42-26)33-24-14-10-22(11-15-24)30(38)41-5-2/h6-17,26H,4-5,18-19H2,1-3H3,(H,32,36) |
InChI Key |
XUXXDWDSYCOFHM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)N(C(=NC3=CC=C(C=C3)C(=O)OCC)S2)CC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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